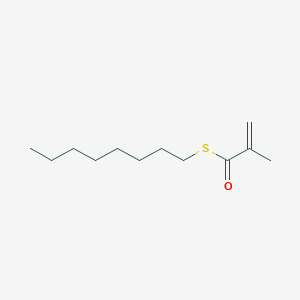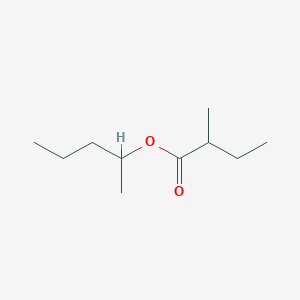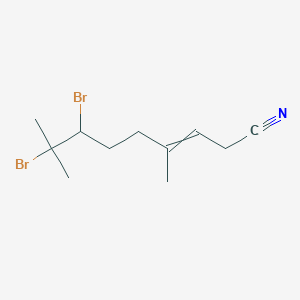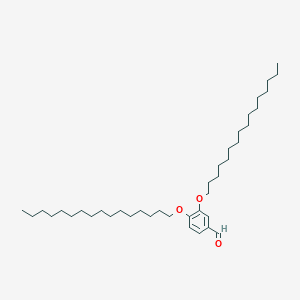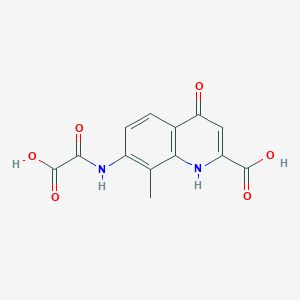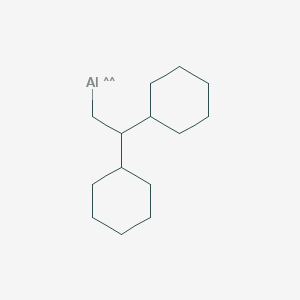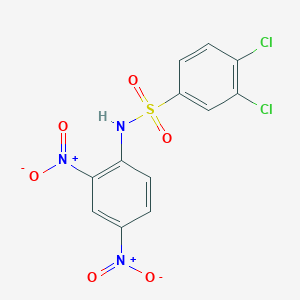
3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 3,4-dichlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile, such as hydroxide ion or amine, under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Reduction: The major products are the corresponding amines.
Oxidation: The major products are sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds through substitution reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable derivatives with amino acids .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups enhances the reactivity of the compound towards nucleophiles. The nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which then loses a halide anion to form the final product .
Comparison with Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the sulfonamide group.
3,4-Dichloronitrobenzene: Similar in structure but lacks the second nitro group and the sulfonamide group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine group instead of a sulfonamide group.
Uniqueness: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and nitro groups along with a sulfonamide group, which makes it highly reactive and versatile in various chemical reactions .
Properties
CAS No. |
61072-77-3 |
|---|---|
Molecular Formula |
C12H7Cl2N3O6S |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-9-3-2-8(6-10(9)14)24(22,23)15-11-4-1-7(16(18)19)5-12(11)17(20)21/h1-6,15H |
InChI Key |
IRVZJSGRDASQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


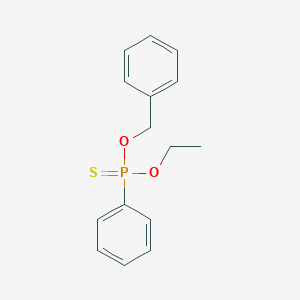
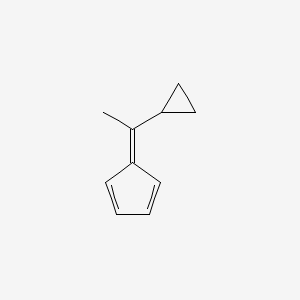
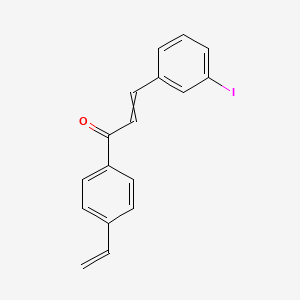
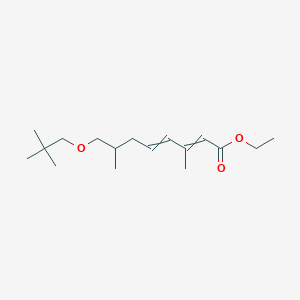

![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)
